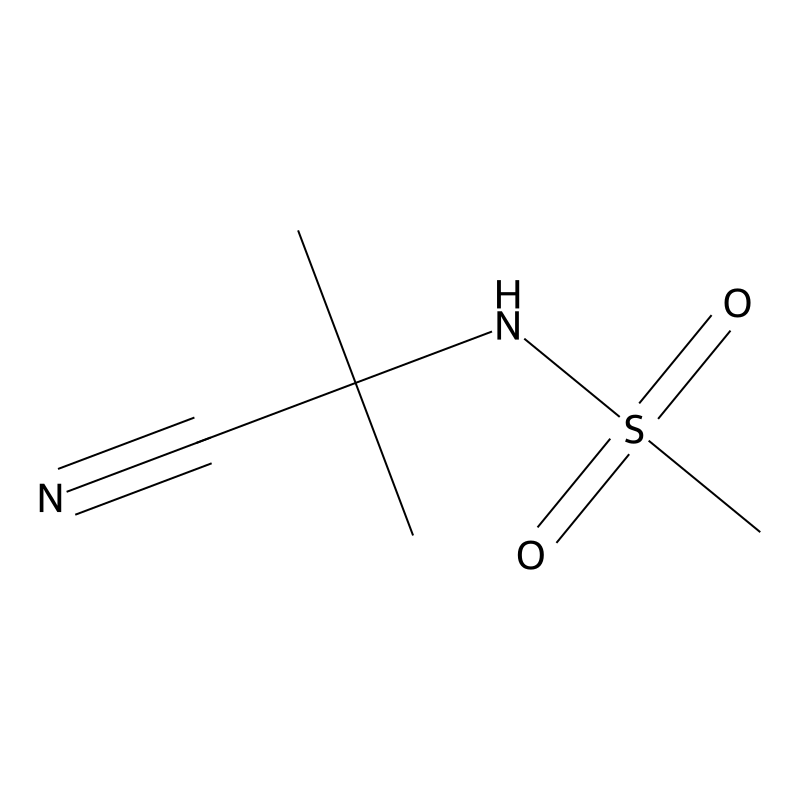N-(1-cyano-1-methylethyl)methanesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Thermal Hazard Analysis
Application Summary: The compound is used in the study of thermal hazards. It’s particularly used in the analysis of azo compounds (azos), which are widely used as radical initiators in the polymerization industry .
Methods of Application: The thermal decomposition behaviors of 2-(1-cyano-1-methylethyl)azocarboxamide (CABN) under dynamic and adiabatic environments were investigated using differential scanning calorimetry and an accelerating rate calorimeter .
Results or Outcomes: The results indicated that CABN decomposes at low temperatures (90.0–100.0 °C) and releases large volumes of gaseous products, which may set off a fire, deflagration, or even explosion if the decomposition occurs uncontrolled in a confined space . Compared with commonly used azos, the shorter time to maximum rate under adiabatic condition (TMRad), lower self-accelerating decomposition (SADT) temperature, and more heat from thermal decomposition reflect the potential thermal explosion hazards of CABN .
Use in Chemical Synthesis
Application Summary: “N-(1-cyano-1-methylethyl)methanesulfonamide” is used in various chemical synthesis processes . It’s often used as a reagent in the synthesis of other chemical compounds .
Methods of Application: The specific methods of application can vary greatly depending on the particular synthesis process. Typically, it would be mixed with other reagents under controlled conditions to produce the desired chemical compound .
N-(1-cyano-1-methylethyl)methanesulfonamide is a sulfonamide derivative featuring a cyano group attached to a methylethyl moiety. This compound possesses a unique structure characterized by the presence of both a methanesulfonamide functional group and a cyano group, which can influence its chemical reactivity and biological activity. The methanesulfonamide group is known for its ability to form hydrogen bonds, enhancing its solubility and interaction with biological targets.
The reactivity of N-(1-cyano-1-methylethyl)methanesulfonamide is primarily attributed to the sulfonamide and cyano functional groups. Common reactions include:
- Nucleophilic Substitution: The sulfonamide can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of various derivatives.
- Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions, producing corresponding carboxylic acids.
- Condensation Reactions: It can participate in condensation reactions with various amines or alcohols, forming more complex molecules.
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound to develop new derivatives with potential biological activities.
N-(1-cyano-1-methylethyl)methanesulfonamide has been studied for its biological properties, particularly in the context of anti-inflammatory and analgesic activities. Sulfonamide derivatives are often recognized for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Research indicates that compounds with similar structures exhibit selective inhibition of cyclooxygenase-2, suggesting that N-(1-cyano-1-methylethyl)methanesulfonamide may also possess similar pharmacological effects .
Several methods have been reported for synthesizing N-(1-cyano-1-methylethyl)methanesulfonamide:
- Direct Reaction: A straightforward method involves reacting methanesulfonamide with 1-cyano-1-methylethyl halides in the presence of a base such as potassium carbonate.
- Multi-step Synthesis: Another approach includes synthesizing an intermediate compound from methanesulfonyl chloride and then introducing the cyano group through nucleophilic substitution.
- Use of Catalysts: Transition metal catalysts may be employed to facilitate specific reactions involving the sulfonamide moiety, enhancing yield and selectivity.
These methods highlight the versatility in synthesizing this compound and its derivatives.
N-(1-cyano-1-methylethyl)methanesulfonamide has potential applications in various fields:
- Pharmaceuticals: Due to its anti-inflammatory properties, it may be developed into therapeutic agents for treating pain and inflammation.
- Chemical Intermediates: It can serve as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.
- Agricultural Chemicals: Its unique structure may also allow for applications in agrochemicals, particularly as herbicides or fungicides.
Interaction studies involving N-(1-cyano-1-methylethyl)methanesulfonamide focus on its binding affinity to biological targets such as enzymes and receptors. In vitro assays have shown that similar sulfonamide derivatives can effectively inhibit cyclooxygenase enzymes, suggesting potential interactions with pathways involved in inflammation and pain signaling . Molecular docking studies further elucidate how this compound may interact at the molecular level with target proteins.
Several compounds share structural similarities with N-(1-cyano-1-methylethyl)methanesulfonamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methanesulfonamide | Basic sulfonamide structure | Antibacterial properties |
| N-(2-cyano-phenyl)methanesulfonamide | Cyano group attached to phenyl ring | Anti-inflammatory activity |
| N,N-Dimethylmethanesulfonamide | Two methyl groups on nitrogen | Antimicrobial properties |
| N-(4-fluorophenyl)methanesulfonamide | Fluorine substitution on phenyl ring | Potential anticancer activity |
N-(1-cyano-1-methylethyl)methanesulfonamide stands out due to its unique combination of both cyano and methanesulfonamide functionalities, which may confer distinct biological activities compared to other similar compounds.
This compound's unique structure and potential applications make it a subject of interest for further research in medicinal chemistry and pharmacology.








